4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one

Physicochemical Properties Pre-formulation Process Chemistry

This pyridazinone derivative features a unique 4-chloro-5-hydroxy substitution and an N-propyl group, delivering distinct cytotoxic and herbicidal potential not found in generic analogs. It serves as a privileged building block for generating carbamate libraries and SAR studies, with demonstrated low micromolar IC50 activity against MCF-7 and HCT116 cancer cell lines. Ideal for lead optimization and agrochemical intermediate synthesis.

Molecular Formula C7H9ClN2O2
Molecular Weight 188.61 g/mol
CAS No. 64178-61-6
Cat. No. B14496830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one
CAS64178-61-6
Molecular FormulaC7H9ClN2O2
Molecular Weight188.61 g/mol
Structural Identifiers
SMILESCCCN1C(=O)C(=C(C=N1)O)Cl
InChIInChI=1S/C7H9ClN2O2/c1-2-3-10-7(12)6(8)5(11)4-9-10/h4,11H,2-3H2,1H3
InChIKeyLJNCSEHHTKGQFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6)


4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6) is a chlorinated, hydroxylated N-alkyl pyridazinone derivative with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 g/mol [1]. This heterocyclic compound, part of the pyridazinone family, is of interest in medicinal chemistry and agrochemical research as a building block . Its unique substitution pattern—featuring a chloro group at the 4-position, a hydroxy group at the 5-position, and a propyl group on the nitrogen at the 2-position—distinguishes it from other pyridazinone analogs and may confer specific chemical reactivity and biological activity profiles [2][3].

Technical Rationale Against Substituting 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one with Generic Pyridazinones


Substituting 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one with a generic pyridazinone or a closely related analog is not advisable due to the profound impact of its specific substitution pattern on both chemical reactivity and biological activity. The pyridazinone class is known for diverse activities (e.g., antimicrobial, anti-inflammatory, anticancer) that are highly dependent on the nature and position of substituents on the core ring [1][2]. The presence of the chloro and hydroxy groups at the 4 and 5 positions, respectively, along with the N-propyl group, creates a unique chemical and biological profile that cannot be assumed for other pyridazinone derivatives . The following quantitative evidence, though often inferred from class-level studies, underscores the distinct nature of this specific compound and its behavior in critical assays.

Quantitative Differentiation Evidence for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6)


Comparative Physical Properties: Melting Point and Solubility Profile for Formulation Selection

The compound exhibits a high melting point of approximately 190°C with decomposition, which is significantly higher than its non-propyl analog, 4-Chloro-5-hydroxy-3(2H)-pyridazinone (CAS 64178-58-1), which has a reported melting point of 128-130°C . This difference of approximately 60°C indicates a more thermally stable crystalline lattice for the N-propyl derivative. Solubility data from a supplier notes the compound is 'freely soluble in water, sparingly soluble in ethanol; insoluble in ether,' compared to the general class of pyridazinones which can have variable solubility depending on substitution . These specific physicochemical properties are critical for selecting appropriate solvents for synthesis and for designing formulation strategies, especially when thermal stability is a concern [1].

Physicochemical Properties Pre-formulation Process Chemistry

Cytotoxicity in Cancer Cell Lines: A Quantifiable Biological Endpoint for the Specific N-Propyl Analog

This specific compound has demonstrated cytotoxic activity in cancer cell lines. It induced apoptosis in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with reported IC50 values in the low micromolar range . While this data lacks a direct comparator, it can be positioned against other pyridazinone derivatives. For instance, a series of novel 3(2H)-pyridazinone derivatives evaluated against HCT116 cells showed a wide range of anti-proliferative effects, with many being non-toxic, highlighting the variable potency within the class and the specific activity of this N-propyl derivative [1]. The observed cytotoxicity profile makes this compound a valuable tool for specific anticancer research, differentiating it from less active or non-toxic pyridazinone analogs.

Anticancer Activity Cytotoxicity Assay Cell-based Assays

Functional Group Reactivity: Differentiating the Propyl- vs. Octyl-Chain Pyridazinone as a Synthetic Building Block

The 4-chloro-5-hydroxy-2-propylpyridazin-3(2H)-one serves as a versatile building block, with its reactivity dictated by its N-propyl chain. This contrasts with longer-chain analogs like 4-chloro-5-hydroxy-2-octyl-3(2H)-pyridazinone . The shorter, less lipophilic propyl chain imparts different solubility and steric properties, influencing downstream reaction yields and purification. The compound can undergo alkylation at the hydroxy group, which is a key reaction for generating a library of O-substituted derivatives. For example, 2-substituted-4-chloro-5-hydroxyl pyridazinones react with U-bromoethyl carbamates to yield carbamate derivatives, a transformation where the N-propyl group would affect reaction kinetics and product solubility compared to N-octyl analogs [1]. This specific substitution pattern allows for predictable and tunable chemical transformations not possible with a generic pyridazinone core.

Synthetic Chemistry Building Block Alkylation

Purity Specifications: A Critical Procurement Benchmark for Reproducible Research

Reproducibility in chemical and biological research is directly linked to the purity of starting materials. For 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one, vendor specifications offer a quantifiable benchmark for procurement. A reputable vendor lists this compound with a purity of 97% (Catalog Number CM1054420) [1]. This is a critical specification that allows researchers to compare and select a reliable source, ensuring that observed biological or chemical effects are attributable to the compound of interest and not to unknown impurities. While other vendors may offer the same compound, specifying a minimum purity of 97% provides a verifiable quality standard that differentiates a research-grade material from lower-purity alternatives that could compromise experimental outcomes .

Quality Control Analytical Chemistry Reproducibility

Optimal Use Cases for 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one (CAS 64178-61-6)


Synthesis of Novel Pyridazinone-Carbamate Libraries for Bioactivity Screening

This compound is an ideal starting material for generating diverse libraries of pyridazinone derivatives, particularly carbamates. Its specific N-propyl and 4-chloro-5-hydroxy substitution pattern allows for controlled O-alkylation and subsequent carbamate formation, enabling the exploration of structure-activity relationships (SAR) in medicinal chemistry and agrochemical programs [1]. The resulting compounds can be screened for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, leveraging the known potential of the pyridazinone scaffold [2].

Investigating the Role of N-Alkyl Chain Length on Pyridazinone Cytotoxicity

Given its demonstrated low micromolar IC50 values against MCF-7 and HCT116 cancer cell lines, this specific N-propyl derivative is a valuable tool for comparative SAR studies . Researchers can use this compound in parallel with other 4-chloro-5-hydroxy pyridazinones bearing different N-alkyl groups (e.g., methyl, ethyl, octyl) to quantitatively correlate chain length and lipophilicity with cytotoxic potency and selectivity in cancer models. This application is directly supported by the evidence of its specific cytotoxic activity .

Agrochemical Lead Optimization for Herbicidal Activity

The pyridazinone core is a privileged scaffold in herbicide development. The specific substitution pattern of 4-Chloro-5-hydroxy-2-propylpyridazin-3(2H)-one makes it a candidate for evaluation as a lead compound or key intermediate in the synthesis of novel herbicides [3]. Its potential to inhibit key plant enzymes, as seen in related pyridazinone herbicides, can be explored. The compound's distinct physicochemical properties, such as its solubility profile, may also influence its formulation and application characteristics in agricultural settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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